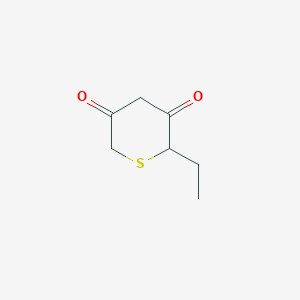
1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride (ODIS) is an important organic compound used in various scientific research applications. ODIS has a wide range of applications in organic chemistry, biochemistry, and pharmacology, and is used as a reagent in the synthesis of a variety of organic compounds. ODIS is also used in the synthesis of a variety of drugs, including antifungal, antimalarial, and anti-inflammatory agents. ODIS is a versatile compound that can be used in a variety of synthetic reactions, and its properties make it an ideal reagent for a variety of scientific research applications.
Scientific Research Applications
1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride has a wide range of applications in scientific research. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is used as a reagent in the synthesis of a variety of organic compounds, including drugs, polymers, and dyes. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is also used in the synthesis of a variety of drugs, including antifungal, antimalarial, and anti-inflammatory agents. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is also used in the synthesis of polymers and dyes for use in biomedical applications. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is an important compound for the synthesis of polymers and dyes for use in medical devices, such as imaging and drug delivery systems. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is also used in the synthesis of polymeric materials for use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is not fully understood, but it is believed to be related to its ability to form strong complexes with organic molecules. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a strong nucleophile, which means that it can react with organic molecules to form strong covalent bonds. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride can also react with organic molecules to form strong hydrogen bonds. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is believed to form strong complexes with organic molecules, which can then interact with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride are not well understood. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is believed to interact with organic molecules to form strong complexes, which can then interact with other molecules to form new compounds. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is also believed to interact with proteins and enzymes, which can lead to changes in their activity. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is also believed to interact with other molecules, such as hormones, to cause changes in their activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride in laboratory experiments is its versatility. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a versatile compound that can be used in a variety of synthetic reactions. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is also relatively easy to obtain and is relatively stable in solution. However, 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is also a strong nucleophile, which means that it can react with other molecules to form strong covalent bonds. This can lead to unwanted side reactions in some cases.
Future Directions
There are a number of potential future directions for the use of 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride in scientific research. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride could be used in the synthesis of new drugs or polymers for use in biomedical applications. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride could also be used in the synthesis of new dyes for use in imaging and drug delivery systems. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride could also be used in the synthesis of new materials for use in drug delivery systems. 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride could also be used in the synthesis of new molecules for use in drug delivery systems. Finally, 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride could be used in the synthesis of new molecules for use in drug discovery and development.
Synthesis Methods
1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-1-methyl-1,2-dihydroisoquinoline with sulfuric acid, followed by the addition of sodium chloride. This reaction produces 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride and sodium sulfate as the byproducts. Another method involves the reaction of 4-chloro-1-methyl-1,2-dihydroisoquinoline with sulfur dichloride, followed by the addition of sodium chloride. This reaction produces 1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride and sodium sulfate as the byproducts.
properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTPNQIXJYBFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)


